2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid

Physicochemical profiling Ionization state Drug-likeness prediction

2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid (CAS 1541710-89-7) is an N1-methylated benzimidazole derivative bearing a carboxylic acid moiety at the C6 position of the fused bicyclic core. With a molecular formula of C₁₀H₁₀N₂O₂ and molecular weight of 190.20 g/mol, it belongs to the 1H-benzimidazole-6-acetic acid subclass.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13640829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2)CC(=O)O
InChIInChI=1S/C10H10N2O2/c1-12-6-11-8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14)
InChIKeyUYBNZEPYQJQLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid – Benzimidazole Scaffold Overview and Procurement Context


2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid (CAS 1541710-89-7) is an N1-methylated benzimidazole derivative bearing a carboxylic acid moiety at the C6 position of the fused bicyclic core . With a molecular formula of C₁₀H₁₀N₂O₂ and molecular weight of 190.20 g/mol, it belongs to the 1H-benzimidazole-6-acetic acid subclass . Benzimidazole derivatives are extensively employed in medicinal chemistry due to their structural mimicry of purine nucleosides and their capacity to engage diverse biological targets including cyclooxygenases, histone deacetylases, PPARγ, and kinase enzymes [1]. This compound's defining structural features – the N1-methyl group and the 6-position acetic acid handle – distinguish it from both non-methylated and regioisomeric analogs, with implications for lipophilicity, ionization state, and synthetic utility that are quantitatively addressed below.

Why 2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The assumption that 2-(1H-benzo[d]imidazol-6-yl)acetic acid (CAS 473895-86-2, the des-methyl analog) or 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid (CAS 2219-13-8, the 2-position regioisomer) can serve as functionally equivalent substitutes for 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid is not supported by available physicochemical and pharmacological evidence. The N1-methyl group alters the heterocycle's electron distribution, directly shifting the carboxylic acid pKa by modulating the basicity of the imidazole N3 nitrogen . This pKa shift (~3.84 predicted for the target vs. ~4.2–4.5 estimated for the des-methyl analog) changes the ionization state at physiological pH, affecting solubility, membrane permeability, and target engagement . Critically, published SAR analyses of benzimidazole-based anti-inflammatory agents demonstrate that the position of substitution (N1, C2, C5, or C6) on the benzimidazole scaffold is a primary determinant of target selectivity – for example, N1-substitution influences cannabinoid receptor antagonism while C6-substitution with a carboxylic acid is essential for PPARγ agonist activity [1]. Furthermore, 6-substituted 1-methyl-1H-benzimidazole derivatives are explicitly characterized in patent literature as possessing PPARγ-activating, anticancer, and insulin-resistance-improving activities that are contingent upon both the N1-methyl and the 6-position substitution pattern [2]. Substituting the N1-methylated 6-acetic acid compound with a 2-regioisomer or a des-methyl analog would therefore alter or abolish these structure-dependent pharmacological properties. Direct head-to-head biological data for this specific compound versus its closest analogs remain limited in the public domain; the quantitative differentiation presented below is therefore grounded in measured and predicted physicochemical properties, experimentally validated class-level SAR trends, and patent-derived functional evidence.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid vs. Closest Analogs


Carboxylic Acid pKa Differential: Enhanced Ionization at Physiological pH vs. Indole-3-Acetic Acid

The predicted pKa of the carboxylic acid group in 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid is 3.84 ± 0.30, compared to a measured pKa of 4.75 for indole-3-acetic acid (IAA, a commonly used heterocyclic acetic acid comparator) . This 0.91 log unit difference means that at pH 7.4, the target compound is >99.9% ionized (carboxylate form) while IAA is ~99.8% ionized – a seemingly small difference that translates to a ~2.3-fold difference in the neutral (permeable) fraction. For benzimidazole acetic acids, the electron-withdrawing effect of the protonated imidazole N3 further depresses the carboxylic acid pKa relative to indole-based systems, as confirmed by experimental pKa determinations of benzimidazole derivatives showing pKa shifts of 0.5–1.5 units induced by heterocyclic N-substitution [1].

Physicochemical profiling Ionization state Drug-likeness prediction

N1-Methylation-Driven Lipophilicity Increase vs. Des-Methyl Benzimidazole-6-Acetic Acid Analog

The N1-methyl group in 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid directly increases molecular lipophilicity compared to the non-methylated analog 2-(1H-benzo[d]imidazol-6-yl)acetic acid. While a direct measured LogP for the target compound is not available in public databases, the LogP increment attributable to N1-methylation on the benzimidazole core can be quantified: 1-methyl-1H-benzimidazole has a measured LogP of 1.42 [1], whereas unsubstituted 1H-benzimidazole has a LogP of approximately 1.10 [2], yielding a ΔLogP of ~0.32 for N1-methylation of the core. The non-methylated 6-acetic acid analog (2-(1H-benzo[d]imidazol-6-yl)acetic acid) has a reported LogP of 1.19 ; applying the same N1-methylation increment predicts the target compound's LogP at approximately 1.5–1.6. This is consistent with the general observation that N-alkylation of benzimidazoles reduces intermolecular hydrogen bonding and increases lipophilicity, as documented in the synthetic chemistry literature [3].

Lipophilicity N-Alkylation effect Permeability optimization

Regioisomeric Specificity: 6-Position Acetic Acid as a Key Determinant for PPARγ Agonist Pharmacophore vs. 2-Position Isomer

The position of the acetic acid substituent on the benzimidazole core is a critical determinant of biological target engagement. 2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid, bearing the carboxylic acid at the C6 position, serves as a direct synthetic precursor to 6-substituted 1-methyl-1H-benzimidazole derivatives that are explicitly characterized in patent literature as possessing PPARγ transcription factor activation activity, anticancer effects, aldose reductase inhibition, and 5-lipoxygenase inhibition [1]. In contrast, the regioisomeric 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid (CAS 2219-13-8), with the acetic acid at C2, presents a fundamentally different pharmacophoric vector and electronic environment . Published SAR studies on benzimidazole PPARγ agonists demonstrate that the C6 position is integral to receptor activation: the biphenyl-4-ylmethyl moiety at N1 and residues at C2 are essential for potency, while the C5/C6 region accommodates the acidic headgroup required for PPARγ binding [2]. The 6-acetic acid regioisomer therefore provides the correct spatial orientation for PPARγ-targeted library synthesis, whereas the 2-acetic acid regioisomer directs substituents into a sterically and electronically distinct trajectory incompatible with this pharmacophore model.

PPARγ agonism Positional isomerism Anticancer intermediate

Molecular Weight and Hydrogen Bonding Capacity Differentiation vs. Non-Methylated Analog

The target compound (MW = 190.20 g/mol, C₁₀H₁₀N₂O₂, 2 hydrogen bond donors, 3 hydrogen bond acceptors) differs from the non-methylated analog 2-(1H-benzo[d]imidazol-6-yl)acetic acid (MW = 176.17 g/mol, C₉H₈N₂O₂, 3 hydrogen bond donors, 3 hydrogen bond acceptors) by exactly one methyl group (+14.03 Da) and one fewer hydrogen bond donor . This difference has quantifiable implications for compliance with drug-likeness filters: the target compound has 2 HBD (within the Lipinski limit of ≤5), while the des-methyl analog has 3 HBD, making the target compound marginally more lead-like by one criterion. The topological polar surface area (tPSA) is also reduced by N1-methylation due to the removal of the NH donor, although the magnitude (~5–8 Ų reduction from ~66 Ų) is modest . Additionally, N1-alkylated benzimidazoles exhibit lower melting points than their NH counterparts due to disrupted intermolecular hydrogen bonding networks, which can improve handling and formulation characteristics [1].

Molecular properties Lead-likeness Fragment-based design

Recommended Application Scenarios for 2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid Based on Quantitative Differentiation Evidence


PPARγ-Targeted Anticancer and Metabolic Disorder Compound Library Synthesis

This compound is the appropriate 6-position acetic acid building block for synthesizing 6-substituted 1-methyl-1H-benzimidazole derivatives targeting PPARγ. Patent literature explicitly identifies this substitution pattern as yielding compounds with PPARγ-activating, anticancer, and insulin-resistance-improving activities [1]. The pre-installed N1-methyl group eliminates a synthetic step (N-alkylation) and avoids the regioselectivity challenges associated with late-stage N-methylation of benzimidazoles . The 6-position acetic acid handle provides the correct vector for conjugation with the PPARγ acidic headgroup binding pocket, as validated by computational docking studies [2]. Procurement of the 2-regioisomer (CAS 2219-13-8) would be inappropriate for this application.

Physicochemical Screening Cascades Requiring Defined Ionization Profiles

For research programs measuring pH-dependent solubility, logD distribution, or permeability in PAMPA/Caco-2 assays, this compound's predicted pKa of 3.84 ± 0.30 provides a distinct ionization profile compared to indole-3-acetic acid (pKa 4.75). The ~0.9 unit pKa difference translates to measurable differences in the neutral fraction at physiologically relevant pH values, making this compound a useful benzimidazole-series comparator in physicochemical screening panels. The N1-methyl group also confers enhanced lipophilicity (estimated LogP ~1.5–1.6) relative to the des-methyl analog (LogP 1.19) [3], enabling its use as a permeability-optimized scaffold in parallel artificial membrane permeability assays.

Anti-Inflammatory Benzimidazole SAR Exploration at the N1 and C6 Positions

Published SAR analyses demonstrate that N1, C2, C5, and C6 substitution patterns on the benzimidazole scaffold are primary determinants of anti-inflammatory target engagement, including COX-1/COX-2, 5-lipoxygenase, cannabinoid receptors, and bradykinin receptors [4]. This compound, with its N1-methyl and C6-acetic acid substitution pre-installed, serves as a key intermediate for systematic SAR studies exploring additional modifications at the C2 and C5 positions. The reduced hydrogen bond donor count (HBD = 2 vs. 3 for the des-methyl analog) also makes it a more attractive starting point for lead optimization campaigns where HBD minimization is a design objective.

Synthetic Methodology Development for Regioselective Benzimidazole Functionalization

The compound's defined substitution pattern (N1-methyl, C6-acetic acid) makes it a valuable substrate for developing and validating regioselective C2 and C5 functionalization methodologies. The N1-methyl group blocks one potential site of undesired reactivity while also serving as an internal NMR reference (singlet at ~3.7–3.9 ppm in ¹H NMR) for reaction monitoring . Method development using this compound as a model substrate can be directly translated to the synthesis of pharmacologically relevant 6-substituted 1-methyl-1H-benzimidazole derivatives described in the patent literature [1].

Quote Request

Request a Quote for 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.